Trihydroxycholestansäure

Übersicht

Beschreibung

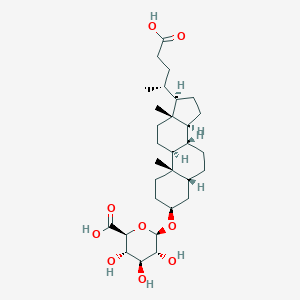

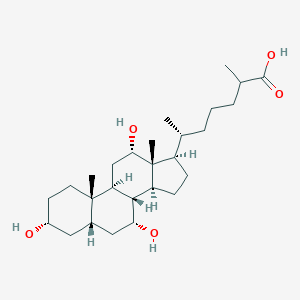

Trihydroxycholestanoic acid, also known as coprocholic acid, is a naturally occurring bile acid intermediate. It is an endogenous metabolite present in the blood and is involved in the biosynthesis of cholic acid. This compound is significant in the study of various metabolic disorders, including Zellweger syndrome, Refsum disease, and D-bifunctional protein deficiency .

Wissenschaftliche Forschungsanwendungen

Trihydroxycholestansäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese anderer Gallensäuren und Steroidderivate verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihre Beteiligung an genetischen Störungen untersucht.

Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen wie dem Zellweger-Syndrom und der Refsum-Krankheit.

Industrie: Es wird bei der Herstellung von Arzneimitteln und als biochemisches Reagenz in verschiedenen industriellen Prozessen verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen durch seine Rolle als Zwischenprodukt bei der Gallensäurebiosynthese aus. Die Verbindung unterliegt einer β-Oxidation in Peroxisomen, was zur Bildung von reifen Gallensäuren wie Cholsäure und Chenodesoxycholsäure führt. Diese Gallensäuren sind für die Verdauung und Absorption von Nahrungsfetten unerlässlich. Zu den beteiligten molekularen Zielstrukturen gehören Enzyme wie die sehr langkettige Acyl-CoA-Synthetase und Peroxisomal-β-Oxidation-Enzyme .

Ähnliche Verbindungen:

Dihydroxycholestansäure: Ein weiteres Gallensäure-Zwischenprodukt, das an ähnlichen Stoffwechselwegen beteiligt ist.

Cholsäure: Eine reife Gallensäure, die aus this compound gebildet wird.

Chenodesoxycholsäure: Eine weitere reife Gallensäure, die über ähnliche Biosynthesewege gebildet wird

Einzigartigkeit: this compound ist einzigartig aufgrund ihrer spezifischen Rolle als Zwischenprodukt bei der Biosynthese von Gallensäuren. Sein Vorhandensein und seine Spiegel im Körper sind ein Hinweis auf bestimmte Stoffwechselstörungen, was es zu einem wertvollen Biomarker für die Diagnose und das Studium dieser Erkrankungen macht .

Wirkmechanismus

Target of Action

Trihydroxycholestanoic acid, also known as Coprocholic acid, primarily targets peroxisomes . Peroxisomes are unique subcellular organelles that play an indispensable role in several key metabolic pathways . In the context of Zellweger spectrum disorders (ZSDs), a group of autosomal recessively inherited disorders characterized by defective peroxisomes, the compound has been found to have significant effects .

Mode of Action

Trihydroxycholestanoic acid is an intermediate in the biosynthesis of cholic acid . It interacts with its target, the peroxisomes, and undergoes one cycle of peroxisomal β-oxidation to yield the primary bile acids . This interaction results in the suppression of bile acid synthesis and a decrease in plasma levels of toxic C27-bile acid intermediates .

Biochemical Pathways

The compound plays a crucial role in the bile acid synthesis pathway . The final steps of bile acid synthesis occur in the peroxisome, where the side chains of the C27-bile acid intermediates dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA) are shortened by β-oxidation, resulting in the formation of the mature C24-bile acids chenodeoxycholic acid (CDCA) and cholic acid (CA) .

Result of Action

The action of Trihydroxycholestanoic acid leads to a significant decrease in the levels of toxic C27-bile acid intermediates in the plasma . This is particularly relevant in the context of Zellweger spectrum disorders, where the compound has been shown to improve liver chemistries .

Action Environment

The action of Trihydroxycholestanoic acid can be influenced by various environmental factors. For instance, the efficiency of its metabolic pathways can be affected by the functional state of the peroxisomes . In patients with advanced liver disease, caution is needed because of possible hepatotoxicity . Furthermore, the compound’s action, efficacy, and stability could also be influenced by factors such as the patient’s overall health status, genetic factors, and the presence of other biochemical abnormalities.

Biochemische Analyse

Biochemical Properties

Trihydroxycholestanoic acid plays a crucial role in several key metabolic pathways. It is involved in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . It interacts with enzymes such as alpha-methylacyl-CoA racemase, which plays an important role in the beta-oxidation of branched-chain fatty acids and fatty acid derivatives . This interaction is essential for the continued metabolism of the products generated by peroxisomes .

Cellular Effects

Trihydroxycholestanoic acid influences cell function by participating in various cellular processes. In the absence of functional peroxisomes, bile acid synthesis is disrupted, leading to multisystem disease with abnormalities in the brain, liver, kidneys, muscle, eyes, ears, and nervous system . The accumulation of Trihydroxycholestanoic acid, a C27-bile acid intermediate, is one of the biochemical abnormalities in these patients .

Molecular Mechanism

The conversion of cholesterol to bile acids involves hydroxylation, oxidation of the 3-hydroxy group with isomerization of the double bond from C5 to C4, stereo-specific reduction of the double bond at C4, and the oxidative cleavage of the side-chain to convert the isooctane side-chain of cholesterol to an isopentanoic acid of C24 bile acid molecules . Trihydroxycholestanoic acid is an intermediate in this process .

Temporal Effects in Laboratory Settings

In a study conducted on patients with Zellweger spectrum disorders, bile acid synthesis was suppressed after 21 months of cholic acid treatment, accompanied by reduced levels of Trihydroxycholestanoic acid in plasma . These levels significantly increased again after discontinuation of the treatment .

Metabolic Pathways

Trihydroxycholestanoic acid is involved in the metabolic pathway of bile acid synthesis. It undergoes one cycle of peroxisomal beta-oxidation to yield the primary C24-bile acids . This process involves enzymes located in the endoplasmic reticulum, mitochondria, cytosol, and peroxisomes of hepatocytes .

Transport and Distribution

It is known that bile acids, including Trihydroxycholestanoic acid, are conjugated to glycine or taurine before secretion into the bile .

Subcellular Localization

Trihydroxycholestanoic acid is bimodally distributed to both the peroxisome and the mitochondrion . This distribution is the result of differential targeting of the same gene product . The cytosolic enzyme may play important roles in protection against toxicity by accumulation of unconjugated bile acids and non-esterified very long-chain fatty acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trihydroxycholestanoic acid can be synthesized through the oxidation of cholesterol. The process involves multiple enzymatic reactions, including hydroxylation at specific positions on the steroid nucleus. The reaction conditions typically require the presence of specific enzymes and cofactors to facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of trihydroxycholestanoic acid involves the use of biotechnological methods, where genetically engineered microorganisms are employed to produce the compound. These microorganisms are designed to express the necessary enzymes for the biosynthesis of trihydroxycholestanoic acid from cholesterol or other sterol precursors .

Analyse Chemischer Reaktionen

Reaktionstypen: Trihydroxycholestansäure unterliegt mehreren Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Gallensäure-Zwischenprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in weniger oxidierte Formen umwandeln.

Substitution: Hydroxylgruppen am Molekül können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen umfassen häufig saure oder basische Katalysatoren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Gallensäure-Zwischenprodukte und -derivate, die für weitere Stoffwechselprozesse im Körper entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

Dihydroxycholestanoic acid: Another bile acid intermediate involved in similar metabolic pathways.

Cholic acid: A mature bile acid formed from trihydroxycholestanoic acid.

Chenodeoxycholic acid: Another mature bile acid formed through similar biosynthetic pathways

Uniqueness: Trihydroxycholestanoic acid is unique due to its specific role as an intermediate in the biosynthesis of bile acids. Its presence and levels in the body are indicative of certain metabolic disorders, making it a valuable biomarker for diagnosing and studying these conditions .

Eigenschaften

IUPAC Name |

(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWPIIOQKZNXBB-VCVMUKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862168 | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-98-8 | |

| Record name | Trihydroxycoprostanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,12-Trihydroxycholestan-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coprocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B108072.png)